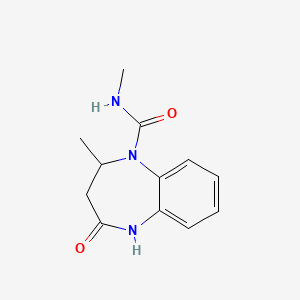

N,2-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxamide

Description

N,2-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxamide is a benzodiazepine derivative Benzodiazepines are a class of psychoactive drugs known for their sedative and anxiolytic effects

Properties

IUPAC Name |

N,4-dimethyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8-7-11(16)14-9-5-3-4-6-10(9)15(8)12(17)13-2/h3-6,8H,7H2,1-2H3,(H,13,17)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWATYHMAHIDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-methylbenzoic acid with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, which is then cyclized to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and benzodiazepine ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N,2-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and sleep disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,2-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxamide involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction involves specific molecular targets and pathways that modulate neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

Diazepam: Another benzodiazepine with similar sedative and anxiolytic effects.

Lorazepam: Known for its potent anxiolytic properties.

Clonazepam: Used primarily for its anticonvulsant effects.

Uniqueness

N,2-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxamide is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines

Biological Activity

N,2-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant research findings.

The synthesis of N,2-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxamide typically involves the cyclization of precursors like 2-amino-5-methylbenzoic acid with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The process can be optimized for yield and purity using automated reactors and continuous flow systems.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 233.27 g/mol. Its structure includes a benzodiazepine core modified with additional functional groups that may enhance its biological activity .

The primary mechanism of action involves the compound's interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction modulates neurotransmitter release and neuronal excitability.

Pharmacological Effects

Research indicates that N,2-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carboxamide exhibits several pharmacological effects:

- Anxiolytic : It may reduce anxiety symptoms by enhancing GABAergic transmission.

- Sedative : The compound has sedative properties that could be beneficial in treating sleep disorders.

Research Findings

Recent studies have emphasized the importance of structural modifications in benzodiazepines to enhance their biological activity:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N,2-Dimethyl-4-Oxo | C12H15N3O2 | Anxiolytic and sedative effects |

| 4-Oxo-Benzodiazepine | C10H10N2O3 | Less potent than dimethyl derivatives |

| 2-Methylbenzodiazepine | C9H10N2 | Simpler structure with fewer activities |

The presence of two methyl groups in N,2-dimethyl variants is hypothesized to enhance binding affinity to GABA receptors compared to simpler structures .

Q & A

Q. Basic Research Focus

- IR Spectroscopy : Identifies carbonyl groups (amide C=O at ~1680–1700 cm⁻¹, lactam C=O at ~1650 cm⁻¹) .

- NMR :

- ¹H NMR : Methyl groups on N2 and C3 appear as singlets (δ ~2.5–3.0 ppm), while diastereotopic protons in the tetrahydro ring show AB coupling patterns (J ~12–16 Hz) .

- ¹³C NMR : Lactam carbonyl at δ ~170 ppm; quaternary carbons in the benzodiazepine core at δ ~50–60 ppm .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .

What strategies optimize reaction yields in complex benzodiazepine syntheses?

Q. Advanced Research Focus

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation steps .

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization, while DMAP improves acylation efficiency .

- Temperature control : Low temperatures (–10°C to 0°C) minimize side reactions during sensitive steps (e.g., sulfonylation in ).

- Real-time monitoring : In-line FTIR or LC-MS to track intermediates and adjust conditions dynamically .

Case Study : achieved >80% yield by optimizing stoichiometry (2.5 eq. acyl chloride) and reaction time (12 hr).

How do hydrogen bonding patterns influence crystallization and stability?

Advanced Research Focus

Hydrogen bonding networks (e.g., N–H⋯O=C interactions) dictate crystal packing and stability. Methodologies include:

- Graph set analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s rules .

- Thermal analysis : DSC/TGA to correlate H-bond density with melting points or decomposition profiles .

- SHELXL refinement : Adjust occupancy and thermal parameters for disordered H-bonded moieties .

Example : In , intermolecular N–H⋯O bonds (2.89 Å) stabilized the crystal lattice of a related benzodiazepine-carbaldehyde derivative.

How can researchers validate the biological activity of this compound against theoretical targets?

Q. Advanced Research Focus

- Enzyme assays : Test inhibition of GABA receptors (common benzodiazepine targets) using fluorescence polarization or radioligand binding .

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in silico, guided by X-ray structures (e.g., PDB entries) .

- ADMET profiling : Microsomal stability assays and Caco-2 permeability studies to prioritize analogs .

Note : highlights the role of substituents (e.g., 4-methoxyphenyl) in modulating receptor affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.